
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
相似化合物的比较
Similar Compounds
- (2R)-2-(4-Chlorophenyl)-2-phenylethanamine
- (2R)-(4-Chlorophenyl)aminoacetic acid
- (2R)-(4-Chlorophenyl)(phenylsulfanyl)acetonitrile
Uniqueness
Compared to similar compounds, (2R)-2-(4-Chlorophenyl)-4-methylmorpholine is unique due to its specific structural configuration and the presence of both a chlorophenyl group and a methyl group on the morpholine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
920802-36-4 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
(2R)-2-(4-chlorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14ClNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |
InChI 键 |
CNEZNODSSKVUQS-NSHDSACASA-N |
手性 SMILES |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


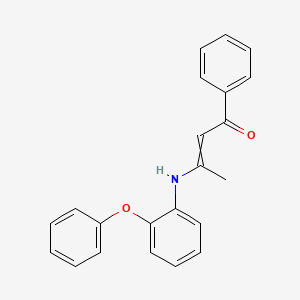
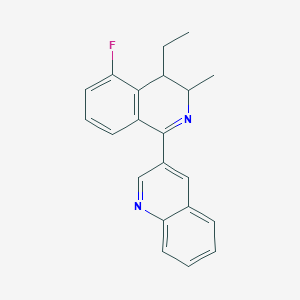
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)

![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
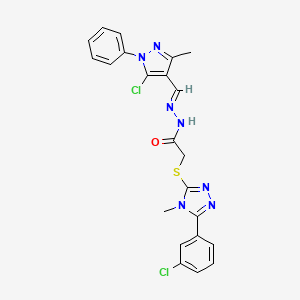
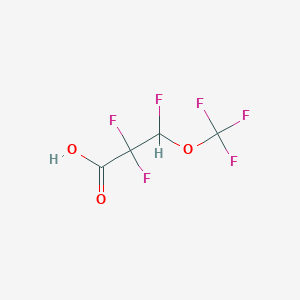


![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
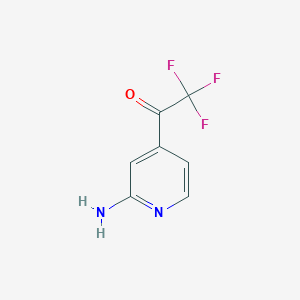
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
